
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid
Vue d'ensemble
Description
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C10H6F3NO3 . It has a molecular weight of 245.15 . The compound is typically a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid can be represented by the canonical SMILES string:C1=CC(=C(C=C1C(=O)O)C#N)OCC(F)(F)F . This represents the arrangement of atoms and their bonds. Physical And Chemical Properties Analysis
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white powder or crystals . It has a molecular weight of 245.15 and a molecular formula of C10H6F3NO3 . The compound has a complexity of 333 and a topological polar surface area of 70.3Ų .Applications De Recherche Scientifique
Liquid Crystalline Properties
The compound has been studied for its liquid crystalline behavior. In a study, new benzoyloxybenzoic acids with both terminal and lateral groups were synthesized, showing liquid crystalline behavior at high temperatures. The study's focus was on the crystal and molecular structure of a similar compound, 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, which was determined by X-ray analysis. This research reveals the potential of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid in the field of liquid crystals and mesogens exhibiting nematic and smectic phases (Weissflog et al., 1996).
Polymerization Applications
Another study focused on the synthesis and copolymerization of novel trisubstituted ethylenes, where the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes led to the formation of novel esters. This research indicates the potential use of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid in the field of polymer chemistry, particularly in creating novel copolymers (Kharas et al., 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, research on hydrogen-bonding in liquid crystalline nonsymmetric dimers has been conducted. This study designed and prepared supramolecular liquid crystalline complexes, indicating the potential application of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid in forming complex molecular structures (Alaasar & Tschierske, 2019).
Photochemical Reactions
Research on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile explores the chemical behavior under specific conditions, suggesting applications in photochemistry and molecular synthesis (Foster et al., 1998).
Metal-Organic Frameworks
The compound has been explored in the development of metal–organic frameworks. A study using 3,4,5-Tris(carboxymethoxy)benzoic acid as a structure-directing agent to prepare inorganic–organic hybrid frameworks demonstrates its potential in this field (Yang et al., 2015).
Lanthanide Coordination Compounds
Research involving lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including studies on their crystal structures and photophysical properties, highlights the potential application of 3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid in coordination chemistry (Sivakumar et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. Specific hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . These suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.
Propriétés
IUPAC Name |
3-cyano-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)5-17-8-2-1-6(9(15)16)3-7(8)4-14/h1-3H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLGDRMGIUPUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic acid | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

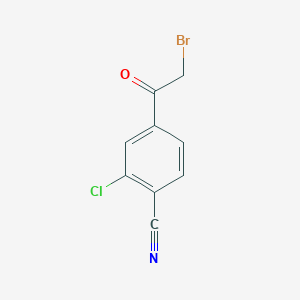
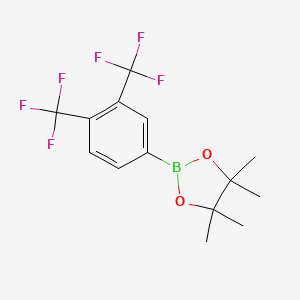
![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)
![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)
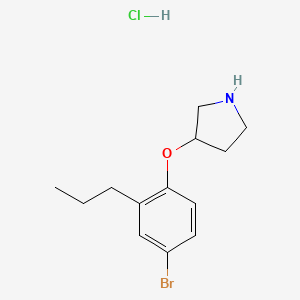

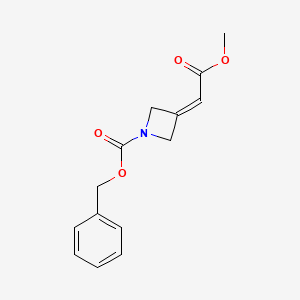
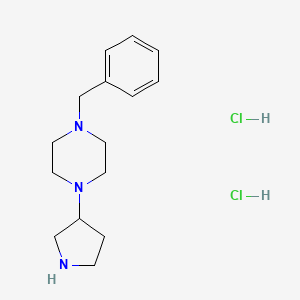

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)
![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)